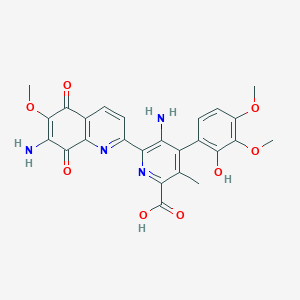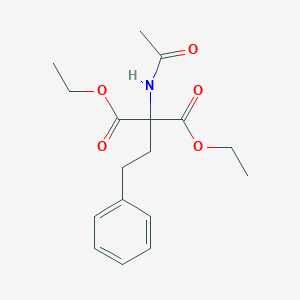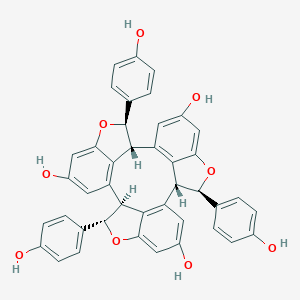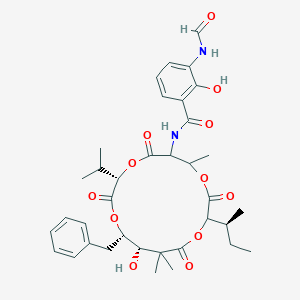![molecular formula C21H46O3Si2 B015557 (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one CAS No. 187527-25-9](/img/structure/B15557.png)
(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical processes, often requiring specific conditions and catalysts. For instance, the synthesis of related silaheterocycles involves X-ray structure analysis and the use of specific reagents and catalysts (Reber et al., 1989).
Molecular Structure Analysis
Compounds with similar structures display significant complexity. For example, some structures are characterized by rigid bicyclic molecules with significant non-planarity and distinctive intraring valence angles (Reber et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of diverse and complex structures. For instance, the reaction of certain silaheterocycles with potassium can result in various anionic structures with distinct molecular conformations (Fukawa et al., 2004).
Physical Properties Analysis
The physical properties of such compounds can be quite varied. For example, certain related compounds exhibit amorphous solid states and solubility in common organic solvents, with notable molecular weights and film-forming capabilities (Koo et al., 1993).
Chemical Properties Analysis
The chemical properties of compounds like (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one are diverse and can include high reactivity with other chemicals, leading to the formation of new compounds with unique structures and properties (Mazeaud et al., 2000).
Applications De Recherche Scientifique
1. Bioactivities of Analogous Compounds
The study by Zhao et al. (2020) discusses the bioactivities of 2,4-Di-tert-butylphenol and its analogs, highlighting their presence in various organisms and their potent toxicity against many testing organisms. This study may provide a context for understanding similar bioactive compounds and their potential applications or effects in biological systems (Zhao et al., 2020).
2. Synthesis and Practical Application of Chemical Intermediates
Gu et al. (2009) provide a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of various materials. The study focuses on the development of an efficient, environmentally benign process, which could be relevant for the synthesis of related compounds (Gu et al., 2009).
3. Plant Biomass Conversion to Chemical Reagents
Chernyshev et al. (2017) review the advances in converting plant biomass into hydroxymethylfurfural (HMF), a platform chemical, and its derivatives. This study could provide insights into the conversion processes of organic compounds and their use in creating sustainable materials (Chernyshev et al., 2017).
4. Environmental Impact of Chemical Additives
Marsh et al. (1999) focus on the environmental impact of chemical additives like ethers in gasoline, discussing their properties and the need for property measurements. This could relate to the environmental assessment of similar chemical compounds (Marsh et al., 1999).
5. Catalytic Non-Enzymatic Kinetic Resolution
Pellissier (2011) explores catalytic non-enzymatic procedures in asymmetric organic synthesis, providing insight into the synthesis and application of chiral compounds, which may be relevant for understanding the synthesis processes of complex organic compounds (Pellissier, 2011).
Safety And Hazards
While I couldn’t find specific safety and hazard information for this compound, compounds with similar structures, such as (tert-Butyldimethylsilyloxy)acetaldehyde, are known to be flammable and can cause skin and eye irritation2.
Orientations Futures
The use of this compound in the synthesis of C26-hydroxyepothilone D derivatives suggests potential applications in the development of new drugs and therapies1. However, more research is needed to fully understand its properties and potential applications.
Propriétés
IUPAC Name |
(5S)-5,7-bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46O3Si2/c1-14-17(22)21(8,9)18(24-26(12,13)20(5,6)7)15-16-23-25(10,11)19(2,3)4/h18H,14-16H2,1-13H3/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQYSULRVHITNL-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432712 |
Source


|
| Record name | (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one | |
CAS RN |
187527-25-9 |
Source


|
| Record name | (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

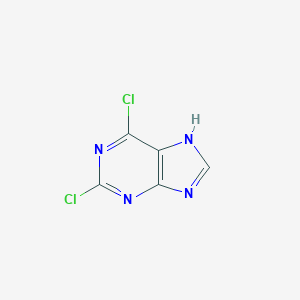
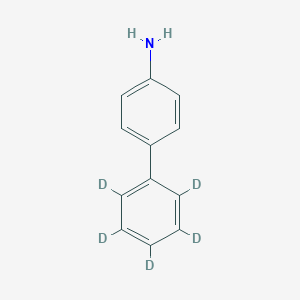
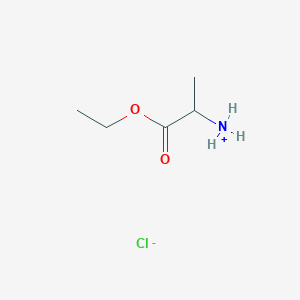
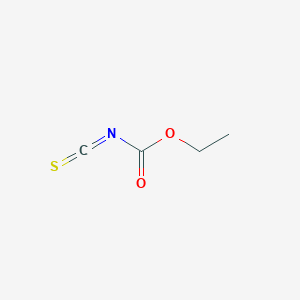
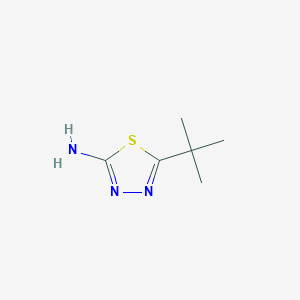
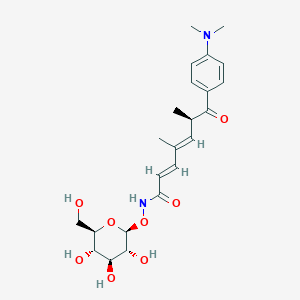
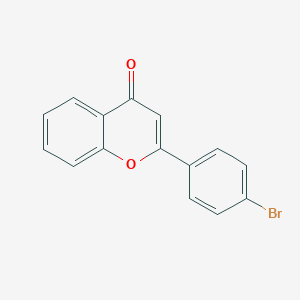
![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

